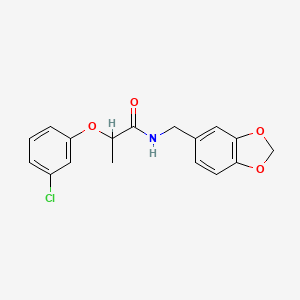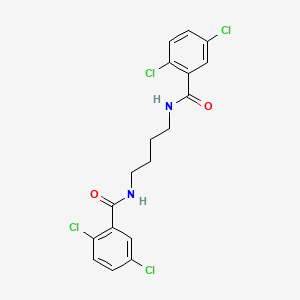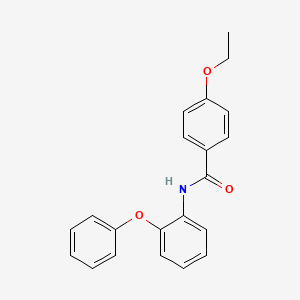
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a chlorophenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Chlorophenoxy Intermediate: The 3-chlorophenoxy group is introduced by reacting 3-chlorophenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions.
Coupling Reaction: The benzodioxole and chlorophenoxy intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole ring and chlorophenoxy group play crucial roles in binding to the active sites of these targets, modulating their activity.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide can be compared with similar compounds, such as:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a different position of the chlorine atom on the phenoxy group, which may affect its reactivity and biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-bromophenoxy)propanamide: Bromine substitution instead of chlorine, leading to different chemical and biological properties.
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-fluorophenoxy)propanamide: Fluorine substitution, which can enhance the compound’s stability and alter its interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11(23-14-4-2-3-13(18)8-14)17(20)19-9-12-5-6-15-16(7-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHKPSOHPMYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-ethylbenzyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4037809.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B4037815.png)
![N-[(OXOLAN-2-YL)METHYL]-N'-(4-PHENYLBUTYL)ETHANEDIAMIDE](/img/structure/B4037819.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4037826.png)
![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B4037837.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B4037845.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate](/img/structure/B4037849.png)
![(4,5-DIMETHYL-3-THIENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4037857.png)
![1-cyclopropyl-4-({[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)pyrrolidin-2-one](/img/structure/B4037865.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B4037868.png)


![3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4037910.png)

